molecular formula C21H12ClNO2 B12085578 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl- CAS No. 300665-11-6

4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl-

Cat. No.: B12085578
CAS No.: 300665-11-6
M. Wt: 345.8 g/mol
InChI Key: REKDMTKNMXQUKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl- typically involves the ring closure reaction of carbazole-N-propionic acid, followed by the reduction of the oxime to the amino compound . This process can be achieved through various methodologies, including regioselective dilithiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of the original compound.

Scientific Research Applications

4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to involve the modulation of electronic properties and photophysical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl- is unique due to its specific fused-ring structure and the presence of chloro and phenyl substituents. These features contribute to its distinct electronic and photophysical properties, making it valuable for specific applications in optoelectronics and materials science .

Properties

CAS No.

300665-11-6

Molecular Formula

C21H12ClNO2

Molecular Weight

345.8 g/mol

IUPAC Name

3-chloro-3-phenyl-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10,12,14-hexaene-2,4-dione

InChI

InChI=1S/C21H12ClNO2/c22-21(13-7-2-1-3-8-13)19(24)16-11-6-10-15-14-9-4-5-12-17(14)23(18(15)16)20(21)25/h1-12H

InChI Key

REKDMTKNMXQUKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC4=C3N(C2=O)C5=CC=CC=C45)Cl

Origin of Product

United States

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